Product packaging for Isostearyl glycolate(Cat. No.:CAS No. 159317-32-5)

Isostearyl glycolate

Cat. No.: B121624
CAS No.: 159317-32-5
M. Wt: 328.5 g/mol
InChI Key: PDWHIWRZNHIGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isostearyl Glycolate is a chemical ester of interest for research and development in material science and cosmetic formulation. This compound is synthetically derived and is intended For Research Use Only (RUO); it is not intended for diagnostic or therapeutic uses, nor for personal use. Based on the properties of structurally similar esters like Isostearyl Isostearate, this compound is anticipated to function as an effective emollient and skin-conditioning agent . Esters in this class are known to enhance the sensory properties of formulations, providing a non-greasy, silky texture and improving product spreadability . Researchers may investigate its potential to improve the texture, stability, and delivery characteristics of topical formulations, color cosmetics, and haircare products . Please note that specific data on properties such as melting point, solubility, and viscosity for this compound were not located in this search. Researchers are encouraged to contact us for detailed technical specifications and certificate of analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O3 B121624 Isostearyl glycolate CAS No. 159317-32-5

Properties

CAS No.

159317-32-5

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

16-methylheptadecyl 2-hydroxyacetate

InChI

InChI=1S/C20H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-23-20(22)18-21/h19,21H,3-18H2,1-2H3

InChI Key

PDWHIWRZNHIGLA-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CO

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CO

Origin of Product

United States

Mechanistic Investigations of Isostearyl Glycolate Chemical Reactions

Kinetic Studies of Esterification and Transesterification

Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it. Such studies for the synthesis of isostearyl glycolate (B3277807) would provide valuable insights for process optimization. However, specific kinetic data for this compound are not present in the reviewed literature.

Reaction Order and Rate-Determining Steps

In a typical acid-catalyzed esterification, the formation of a tetrahedral intermediate is often the rate-determining step. saskoer.ca This intermediate is a high-energy species, and its formation requires overcoming a significant activation energy barrier. For transesterification reactions, depending on the conditions (acidic or basic catalysis), either the formation or the collapse of the tetrahedral intermediate can be the rate-limiting step. nih.govresearchgate.netmasterorganicchemistry.com

Without experimental data for isostearyl glycolate, it is not possible to definitively state its reaction order or identify the specific rate-determining step.

Influence of Catalysts on Reaction Rates

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. Both acid and base catalysts are commonly used in esterification and transesterification. redalyc.org

Acid Catalysts: In acid-catalyzed esterification, the catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. taylorandfrancis.com For transesterification, the acid catalyst protonates the carbonyl oxygen of the ester, facilitating the attack by another alcohol. masterorganicchemistry.com

Base Catalysts: In base-catalyzed transesterification, a strong base deprotonates the alcohol, forming a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon of the ester. masterorganicchemistry.com

The choice of catalyst can significantly impact the reaction rate. For example, in the synthesis of other glycolate esters, various catalysts have been studied, including solid acid catalysts and metal oxides, which can offer advantages in terms of separation and reusability. rsc.orglp.edu.uaethz.ch The specific influence of different catalysts on the synthesis of this compound remains an area for future research.

Elucidation of Reaction Pathways and Intermediate Formation

Investigation of Acyl Migration Phenomena

Acyl migration is a phenomenon where an acyl group moves from one position to another within a molecule. In the context of glycolate esters, acyl migration can occur, particularly in polyol systems or under certain pH conditions. currentseparations.com For instance, in related systems, the acyl group can migrate between adjacent hydroxyl groups. cdnsciencepub.com This can lead to the formation of isomeric products and is an important consideration in the synthesis and stability of esters derived from polyols. Specific studies on acyl migration in this compound have not been reported.

Characterization of Tetrahedral Intermediates in Esterification

The formation of a tetrahedral intermediate is a key step in both esterification and transesterification reactions. taylorandfrancis.comorgoreview.com This intermediate is formed when the nucleophile (an alcohol in esterification, or an alkoxide/alcohol in transesterification) attacks the electrophilic carbonyl carbon of the carboxylic acid or ester. nahrainuniv.edu.iq This intermediate is characterized by a central carbon atom bonded to four other groups, temporarily breaking the carbonyl double bond. taylorandfrancis.com The stability and subsequent breakdown of this intermediate determine the products of the reaction. While the existence of such intermediates is fundamental to the mechanism, their direct observation and characterization for the this compound reaction are not documented.

Catalytic Mechanisms in this compound Synthesis

The mechanism by which a catalyst accelerates a reaction is of fundamental importance.

Acid Catalysis: In the acid-catalyzed synthesis of an ester like this compound, the mechanism involves the protonation of the carbonyl group, which increases its reactivity towards the alcohol. This is followed by the formation of the tetrahedral intermediate, and then the elimination of a water molecule to form the ester. masterorganicchemistry.com

Base Catalysis (for transesterification): In a base-catalyzed transesterification to produce this compound, the mechanism would likely involve the formation of an isostearyl alkoxide ion, which then acts as a potent nucleophile. masterorganicchemistry.com

The efficiency of these catalytic cycles depends on factors such as the nature of the catalyst, temperature, and the structure of the reactants. While general mechanisms are proposed, detailed enzymatic or chemo-catalytic mechanistic studies specific to this compound are absent from the current literature. nih.gov

Mechanism of Acid-Catalyzed Esterification

The acid-catalyzed synthesis of this compound is a variant of the Fischer-Speier esterification, a method first described in 1895. masterorganicchemistry.com This reaction is an equilibrium process that requires an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a reasonable rate. masterorganicchemistry.com The mechanism involves a series of reversible steps:

Protonation of the Carbonyl Group: The process begins with the protonation of the carbonyl oxygen of glycolic acid by the acid catalyst. youtube.comchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The resulting positive charge is delocalized through resonance, stabilizing the protonated intermediate. libretexts.orgbyjus.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isostearyl alcohol attacks the now highly electrophilic carbonyl carbon of the protonated glycolic acid. libretexts.org This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that was formerly the isostearyl alcohol) to one of the hydroxyl groups. masterorganicchemistry.combyjus.com This transfer, which can be facilitated by other molecules in the mixture like unreacted alcohol, converts a hydroxyl group into a much better leaving group: water. chemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. chemguide.co.uklibretexts.org This step yields a protonated version of the final ester.

Deprotonation: In the final step, a base in the reaction mixture, such as a water molecule or the conjugate base of the catalyst (e.g., HSO₄⁻), removes the proton from the carbonyl oxygen. masterorganicchemistry.comchemguide.co.uk This regenerates the acid catalyst and yields the final product, this compound. masterorganicchemistry.com

The entire process is reversible, and the equilibrium can be shifted toward the product side by using an excess of one reactant (typically the alcohol) or by removing water as it forms. masterorganicchemistry.com

Mechanistic Insights into Heterogeneous Catalysis

To overcome issues associated with homogeneous catalysts like corrosion and difficult separation, solid acid catalysts are employed in a heterogeneous system. mdpi.comcsic.es These catalysts provide acidic sites on a solid support, allowing for easier recovery and reuse. mdpi.com Common heterogeneous catalysts for esterification include ion-exchange resins (e.g., Amberlyst), sulfated metal oxides, and zeolites. mdpi.comcsic.esnih.gov

The mechanism on a solid acid catalyst surface involves several key steps:

Mass Transfer: Reactants (glycolic acid and isostearyl alcohol) diffuse from the bulk liquid phase to the external surface of the catalyst pellet.

Intraparticle Diffusion: The reactants then diffuse through the pores of the catalyst to reach the active acid sites. mdpi.com

Adsorption and Reaction: At the active sites (which can be Brønsted or Lewis acid sites), the reaction proceeds in a manner analogous to homogeneous catalysis. researchgate.net The glycolic acid is adsorbed and activated, followed by the nucleophilic attack of isostearyl alcohol.

Desorption and Diffusion: The products, this compound and water, desorb from the active site and diffuse back out of the catalyst pellet into the bulk liquid.

Catalyst TypeDescriptionTypical Performance CharacteristicsReference
Ion-Exchange Resins (e.g., Amberlyst-15)Sulfonated polystyrene-divinylbenzene copolymers. Macroreticular structure provides high surface area and porosity.High activity at lower temperatures (<140°C), but susceptible to thermal degradation. Good for esterification of various fatty acids. mdpi.comnih.gov
Sulfated Titania (SO₄/TiO₂)Titanium dioxide treated with sulfuric acid to create strong Brønsted and Lewis acid sites.High thermal stability and high activity. Can achieve conversions up to 82% for fatty acid esterification. researchgate.net
Acid-Activated Clays (B1170129) (e.g., Montmorillonite KSF/0)Natural clays treated with acid to increase surface area and the number of acid sites.Low cost and environmentally friendly. Can achieve high conversions (e.g., >90% for fatty acids after 3 hours). mdpi.com
ZeolitesMicroporous aluminosilicates with well-defined pore structures.Offer shape selectivity, but can suffer from mass transfer resistance for large molecules like long-chain fatty alcohols. mdpi.comphyschem.cz

Enzymatic Catalysis Mechanisms (e.g., Lipase (B570770), Cutinase)

Enzymatic esterification offers a green and highly selective alternative to chemical catalysis, operating under mild conditions. google.com Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose. scielo.br They can catalyze ester synthesis in non-aqueous or low-water environments by reversing their natural hydrolytic function. scielo.br

The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism . scielo.br This process involves a covalent intermediate and can be described in two main stages:

Acylation of the Enzyme: The catalytic triad (B1167595) (typically Ser-His-Asp) in the lipase's active site is responsible for catalysis. The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the glycolic acid. This leads to the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme complex , releasing a molecule of water.

Deacylation by Alcohol: The isostearyl alcohol, acting as the second substrate, enters the active site. Its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This forms another tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme, ready for another catalytic cycle. nih.gov

The efficiency of enzymatic synthesis is highly dependent on several factors, including the choice of enzyme, water activity, temperature, and the molar ratio of the substrates. nih.govplos.org Immobilized enzymes, such as Candida antarctica lipase B (often as Novozym 435), are frequently used to enhance stability and allow for easy recovery and reuse. google.comnih.gov

ParameterEffect on ReactionTypical Optimal Range/ConditionReference
Enzyme ConcentrationIncreasing enzyme concentration generally increases the initial reaction rate, but can plateau or decrease due to mass transfer limitations or aggregation.Typically 5-15 g/L. nih.gov
Substrate Molar Ratio (Alcohol:Acid)An excess of the alcohol is often used to shift the equilibrium towards ester formation. However, a very large excess can sometimes inhibit enzyme activity.Ratios from 3:1 to 8:1 are common. nih.govplos.org
TemperatureHigher temperatures increase the reaction rate up to an optimum, beyond which the enzyme begins to denature and lose activity.40°C - 70°C for many commercial lipases. google.comgoogle.com
Water Activity (a_w)A small amount of water is essential for maintaining the enzyme's catalytically active conformation, but excess water promotes the reverse reaction (hydrolysis).Low water activity is preferred for synthesis. Optimal a_w is often <0.2. scielo.br

Thermodynamic Considerations in Esterification Equilibria

Isostearyl Alcohol + Glycolic Acid ⇌ this compound + Water

The thermodynamic feasibility and the position of the equilibrium are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS.

Enthalpy Change (ΔH): Represents the heat absorbed or released during the reaction. Esterification reactions are typically slightly exothermic or endothermic, meaning ΔH is a relatively small negative or positive value. nih.govub.edu

Entropy Change (ΔS): Represents the change in disorder of the system. In this reaction, two reactant molecules combine to form two product molecules, so the change in entropy is expected to be small.

Gibbs Free Energy Change (ΔG): A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one. For esterification, ΔG is often close to zero, confirming the reversible and equilibrium-limited nature of the process. nih.gov

The position of the equilibrium is quantified by the equilibrium constant (Keq) . For the liquid phase, it is expressed in terms of the concentrations (or activities) of the species at equilibrium:

Keq = [this compound][Water] / [Isostearyl Alcohol][Glycolic Acid]

The value of Keq is influenced by temperature. According to the Van't Hoff equation, if the reaction is exothermic (ΔH < 0), the equilibrium constant will decrease as the temperature increases. researchgate.net Conversely, for an endothermic reaction (ΔH > 0), Keq increases with temperature. Studies on similar esterification reactions often show them to be exothermic, meaning lower temperatures favor a higher equilibrium conversion, although the reaction rate is slower. nih.govub.edu

Thermodynamic ParameterSignificanceTypical Values for Similar Esterification ReactionsReference
ΔH° (Standard Enthalpy Change)Indicates if the reaction is exothermic (-) or endothermic (+).-2.37 kJ/mol (Acetic Acid + Isopropyl Alcohol) to -32.9 kJ/mol (Levulinic Acid + 1-Butene). nih.govub.edu
ΔS° (Standard Entropy Change)Indicates the change in disorder.+19.06 J/(mol·K) (Acetic Acid + Isopropyl Alcohol) to -70 J/(mol·K) (Levulinic Acid + 1-Butene). nih.govub.edu
ΔG° (Standard Gibbs Free Energy Change)Determines the spontaneity of the reaction at standard conditions.-8.05 kJ/mol (Acetic Acid + Isopropyl Alcohol at 298.15 K). nih.gov
Keq (Equilibrium Constant)Quantifies the extent of reaction at equilibrium. Values around 1-10 are common for esterifications with equimolar reactants.Values can range from ~4 to over 20, depending on temperature and specific reactants. lookchem.comnih.gov

Note: The values in the table are for analogous esterification reactions and serve to illustrate the typical thermodynamic profile. Specific values for this compound synthesis would require direct experimental measurement.

Structural Modification and Derivatization of Isostearyl Glycolate

Synthesis of Glycolate (B3277807) Ester Derivatives with Varied Alcohol Moieties

The synthesis of glycolate esters is typically achieved through the esterification of glycolic acid with an alcohol. In the case of Isostearyl Glycolate, the alcohol moiety is isostearyl alcohol, a branched-chain C18 fatty alcohol. The general synthesis can be adapted to incorporate a wide variety of other alcohol moieties, leading to a diverse family of glycolate ester derivatives.

The esterification process involves reacting glycolic acid with an alcohol, often in the presence of an acid catalyst. epo.org The nature of the alcohol used significantly influences the physicochemical properties of the resulting ester, such as its melting point, viscosity, and solubility. By replacing isostearyl alcohol with other alcohols, derivatives with different functionalities and characteristics can be produced. For example, using other fatty alcohols can modify the emollient properties of the resulting ester.

Table 1: Examples of Alcohol Moieties for Glycolate Ester Synthesis

Alcohol Moiety Chemical Class Resulting Ester Properties (Anticipated)
Cetyl Alcohol Linear Fatty Alcohol Waxy solid, thickening agent. googleapis.com
Oleyl Alcohol Unsaturated Fatty Alcohol Liquid at room temperature, good lubricity. googleapis.com
Behenyl Alcohol Long-Chain Fatty Alcohol Solid with higher melting point, provides structure. googleapis.com
Resveratrol Polyphenol Introduction of antioxidant properties. epo.org

The synthesis can also be performed via transesterification, where an existing ester (like methyl glycolate) is reacted with a different alcohol (e.g., isostearyl alcohol) to produce the desired glycolate ester. This method can sometimes offer advantages in terms of reaction conditions and purification.

Functionalization of the Glycolate Hydroxyl Group

The primary hydroxyl group on the glycolate portion of this compound is a key site for further chemical modification, allowing for the attachment of various functional groups. This functionalization can transform the molecule into a more specialized chemical intermediate or a finished ingredient with unique properties.

Methods for functionalizing hydroxyl groups are well-established in organic chemistry. google.com For the glycolate hydroxyl group, these can include:

Esterification: Reacting the hydroxyl group with a carboxylic acid or acyl halide to form a diester. This can be used to attach other functional chains.

Etherification: Forming an ether linkage by reacting with an alkyl halide or other suitable reagent.

Urethane (B1682113) formation: Reacting the hydroxyl group with an isocyanate to create a urethane linkage, which can be used to build polymers. googleapis.comgoogle.com

Protection/Deprotection: The hydroxyl group can be temporarily "protected" with a chemical group (like a tetrahydropyranyl ether) to allow other parts of the molecule to be modified selectively. epo.org The protecting group is later removed to restore the hydroxyl functionality. epo.org

Table 2: Potential Functionalization Reactions for the Glycolate Hydroxyl Group

Reaction Type Reagent Example Functional Group Added Potential Application
Esterification Acetic Anhydride Acetate Ester Modifying solubility and polarity. epo.org
Etherification Benzyl Bromide Benzyl Ether Introducing aromatic functionality.
Urethane Synthesis Hexamethylene Diisocyanate (HDI) Urethane Linkage Polymer backbone formation. google.com

These functionalization strategies significantly expand the utility of this compound, enabling its use as a versatile platform molecule.

Branched-Chain Isostearyl Modifications and their Synthetic Implications

The "isostearyl" group is not a single, defined structure but rather a complex mixture of branched C18 isomers, typically containing methyl groups along the fatty acid chain. google.com This branching is a key feature, as it disrupts the crystal packing that occurs with linear analogues like stearyl alcohol, resulting in a lower melting point and altered viscosity.

The synthesis of the isostearyl precursor, isostearic acid or isostearyl alcohol, has significant implications for the final properties of its derivatives. These branched-chain compounds can be derived from several sources:

Petrochemical Routes: Methods like the modified oxo process (carbonylation of olefins) or Fischer-Tropsch synthesis can produce branched fatty acids and alcohols. uu.nl These synthetic routes often result in different branching patterns and chain lengths compared to those from natural sources. uu.nl

Natural Feedstocks: A common source of isostearic acid is the dimerization of oleic acid, a monounsaturated fatty acid found in sources like tall oil. google.com The process yields a mixture of monomeric, dimeric, and trimeric acids, from which the branched monomeric fraction (isostearic acid) is isolated.

The specific branching pattern (e.g., mid-chain vs. end-chain, number and length of branches) influences the physical properties of the molecule. For instance, highly branched structures can enhance solubility in nonpolar solvents and improve emollient feel in cosmetic applications. The uncontrolled nature of branching from some natural feedstocks means that the composition of "isostearyl" can vary, affecting the consistency of the final product. google.com Therefore, control over the synthesis of the branched-chain precursor is critical for tailoring the performance of this compound and its derivatives.

Development of this compound-based Chemical Building Blocks

A chemical building block is a molecule that can be used as a starting unit for the synthesis of more complex structures, including polymers and specialty chemicals. ieabioenergy.comalderbioinsights.co.uk this compound is well-suited to serve as such a building block due to its bifunctional nature: it possesses a reactive hydroxyl group and a lipophilic, branched-chain ester group.

This dual functionality allows this compound to be incorporated into larger molecular architectures. For example:

Polymer Synthesis: The hydroxyl group can act as an initiator or a monomer unit in polymerization reactions. It can be used as an end-capping agent for polymers, reacting with terminal isocyanate or acid groups to attach a lipophilic, branched chain to the end of a polymer. google.com This can be used to control polymer solubility and rheology.

Surfactant Head Group: The glycolate moiety can serve as a hydrophilic head group, which can be further modified (e.g., ethoxylated) to create non-ionic surfactants. The branched isostearyl tail provides the hydrophobic portion.

Intermediate for Specialty Esters: The molecule can be a starting point for creating more complex esters, such as di- or tri-esters, by reacting the hydroxyl group with other fatty acids or diacids. epo.org

The development of bio-based chemicals is a growing field, and molecules derived from renewable feedstocks like fatty acids are seen as key platforms for a sustainable chemical industry. ieabioenergy.comalderbioinsights.co.ukeuropa.eu As a derivative of fatty alcohol and glycolic acid (which can also be produced from bio-based sources), this compound and its derivatives represent valuable components in the shift towards more sustainable materials. ieabioenergy.com

Advanced Analytical Methodologies in Isostearyl Glycolate Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a fundamental technique for separating and analyzing complex mixtures. In the context of Isostearyl Glycolate (B3277807), various chromatographic methods are employed to assess the purity of the final product and to monitor the progress of the esterification reaction.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is particularly useful for assessing the composition of the raw materials used in the synthesis of Isostearyl Glycolate, namely isostearyl alcohol and glycolic acid (often in a derivatized form). It is also used to determine the purity of the final product and to quantify any residual starting materials or byproducts. google.comgoogle.comcdc.gov

In a typical GC analysis of fatty alcohols like isostearyl alcohol, a polar capillary column, such as one coated with a wax-type stationary phase (e.g., DB-WAX), is often used to separate the branched isomers. A flame ionization detector (FID) is commonly employed for detection due to its high sensitivity to organic compounds. cdc.gov Temperature programming, for instance, ramping the oven temperature from 150°C to 250°C, helps in achieving optimal resolution of the various isomers present in commercial isostearyl alcohol. For the analysis of the final this compound product, GC can be used to quantify the percentage of the desired ester, as well as unreacted isostearyl alcohol and isostearic acid. google.comgoogle.com

Table 1: Illustrative GC Parameters for Fatty Alcohol and Ester Analysis

Parameter Setting
Column Polar capillary column (e.g., SLB®-IL111, DB-WAX) sigmaaldrich.com
Oven Temperature Programmed, e.g., 150°C to 250°C at 5°C/min
Injector Temperature 250°C sigmaaldrich.com
Detector Flame Ionization Detector (FID) cdc.govsigmaaldrich.com
Detector Temperature 250°C sigmaaldrich.com

| Carrier Gas | Hydrogen or Helium sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. openaccessjournals.com It is particularly well-suited for analyzing less volatile compounds and for monitoring the progress of chemical reactions, such as the esterification of isostearyl alcohol with glycolic acid.

For the analysis of glycolic acid, a reversed-phase HPLC method is often employed. sielc.comderpharmachemica.com A common setup includes a C18 column as the stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724). derpharmachemica.comfda.gov.ph Detection is typically carried out using a UV detector at a low wavelength, such as 210 nm, where the carboxyl group of the acid absorbs. derpharmachemica.com By taking aliquots from the reaction mixture at different time intervals, HPLC can be used to track the consumption of the glycolic acid starting material and the formation of the this compound product. This allows for the optimization of reaction conditions and ensures the reaction goes to completion.

Table 2: Typical HPLC Conditions for Glycolic Acid Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) derpharmachemica.com
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.0) derpharmachemica.com
Flow Rate 1.0 mL/min
Detector UV at 210 nm derpharmachemica.com

| Column Temperature | 30°C researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used to monitor the progress of organic reactions. uct.ac.za In the synthesis of this compound, TLC can be used to quickly assess the conversion of the starting materials (isostearyl alcohol and glycolic acid) into the final ester product.

A TLC plate, typically coated with silica (B1680970) gel as the stationary phase, is spotted with the starting materials and the reaction mixture. uct.ac.za The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. jk-sci.com The separation is based on the differential polarity of the compounds. The less polar this compound will travel further up the plate (higher Rf value) compared to the more polar glycolic acid. The isostearyl alcohol will also have a distinct Rf value. By comparing the spots of the reaction mixture with those of the starting materials, one can determine if the reaction is complete. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. jk-sci.com Visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining the plate with a suitable reagent. jk-sci.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

Spectroscopic Characterization of this compound and its Derivatives

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. vscht.cz It works on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz In the characterization of this compound, IR spectroscopy can confirm the successful esterification by identifying the key functional groups.

The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the ester carbonyl (C=O) group, typically in the range of 1750-1730 cm⁻¹. uc.edu The presence of this band, along with the disappearance of the broad O-H stretching band from the carboxylic acid group of glycolic acid (around 3300-2500 cm⁻¹) and the O-H band from isostearyl alcohol (around 3500-3200 cm⁻¹), would confirm the formation of the ester linkage. uc.eduspectroscopyonline.com Additionally, the spectrum would show C-H stretching vibrations from the isostearyl chain in the 3000-2850 cm⁻¹ region and C-O stretching vibrations in the 1300-1000 cm⁻¹ range. uc.edu

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ester C=O Stretch 1750-1730 (strong) uc.edu
Alkane C-H Stretch 3000-2850 (strong) uc.edu
Ester/Alcohol C-O Stretch 1300-1000 (strong) uc.edu
Hydroxyl (in starting materials) O-H Stretch (Alcohol) 3500-3200 (broad) uc.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. mdpi.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the different types of protons in the molecule. A characteristic signal for the methylene (B1212753) protons (-CH₂-) of the glycolate moiety adjacent to the ester oxygen would appear at a specific chemical shift, typically downfield due to the deshielding effect of the oxygen atom. The protons of the isostearyl chain would give rise to a complex set of signals in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons in each environment, further confirming the structure.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. A key signal would be that of the carbonyl carbon of the ester group, which typically appears in the range of 160-180 ppm. The carbon of the methylene group in the glycolate moiety would also have a characteristic chemical shift. The various carbons of the branched isostearyl chain would give rise to a series of signals in the upfield region of the spectrum. By analyzing the chemical shifts and the number of signals in both the ¹H and ¹³C NMR spectra, the complete structure of this compound can be confirmed. ntnu.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Region Predicted Chemical Shift (ppm)
¹H Glycolate -CH₂- ~4.0-4.5
Isostearyl -CH₂-O- ~3.5-4.0
Isostearyl alkyl protons ~0.8-1.6
¹³C Ester C=O ~170
Glycolate -CH₂- ~60-65
Isostearyl -CH₂-O- ~60-70

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a pivotal analytical technique in the characterization of this compound, providing precise data on its molecular weight and structural details through fragmentation analysis. The molecular formula of this compound is C20H40O3, corresponding to a molecular weight of 328.5298.

In a typical MS analysis, the this compound molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments are detected, generating a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for the confirmation of the compound's identity and the elucidation of its structure.

Fragmentation Analysis:

The fragmentation pattern of this compound in MS provides valuable insights into its molecular structure. The ester linkage and the isostearyl chain are common sites for cleavage. While specific fragmentation data for this compound is not extensively detailed in the public domain, general principles of ester fragmentation in MS can be applied. Common fragmentation pathways for esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen, leading to the loss of a neutral alkene molecule.

By analyzing the m/z values of the observed fragments, researchers can piece together the structure of the original molecule, confirming the presence of the isostearyl group and the glycolate moiety. For instance, the fragmentation of similar compounds, like C-glycosides, often involves water loss followed by specific cleavages within the sugar moiety, which can be analogously considered for the glycolate part of the molecule. nih.gov

Interactive Data Table: Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC20H40O3
Molecular Weight328.5298
StereochemistryACHIRAL
Charge0

Quantitative Analytical Procedures for Yield and Conversion Determination

The synthesis of this compound, typically through the esterification of isostearyl alcohol and glycolic acid, requires robust quantitative analytical methods to determine the reaction's efficiency. Key parameters measured are the yield of the desired ester and the conversion of the starting materials.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. googleapis.com An HPLC method would involve the separation of the reaction mixture components—unreacted isostearyl alcohol, unreacted glycolic acid, and the product, this compound. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase, these components can be resolved into distinct peaks in a chromatogram.

Yield and Conversion Calculation:

The area under each peak in the chromatogram is proportional to the concentration of the corresponding component. By running calibration standards of known concentrations for each reactant and the product, a calibration curve can be generated. This allows for the accurate quantification of each component in the reaction mixture at any given time.

Conversion (%) = [(Initial moles of limiting reactant - Final moles of limiting reactant) / Initial moles of limiting reactant] * 100

Yield (%) = (Actual moles of product / Theoretical maximum moles of product) * 100

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for analyzing the volatile components and any potential side products. nih.govmdpi.com In studies on glycolate production through fermentation, for example, researchers have achieved yields as high as 97.32% of the theoretical maximum under optimized conditions. mdpi.com While this is for glycolate itself, similar principles of optimizing reaction conditions and using quantitative analysis to measure success apply to the synthesis of its esters.

Interactive Data Table: Example of Reaction Monitoring Data

This table illustrates hypothetical data that would be collected during the synthesis of this compound to monitor reaction progress.

Reaction Time (hours)Isostearyl Alcohol (Area Units)Glycolic Acid (Area Units)This compound (Area Units)Conversion of Isostearyl Alcohol (%)Yield of this compound (%)
01000800000
26504503503535
43001007007070
650109509595
81059909999

Application of Green Analytical Chemistry Principles

The principles of Green Analytical Chemistry (GAC) are increasingly being applied to the analysis of cosmetic ingredients like this compound to minimize the environmental impact and enhance safety. researchgate.netnih.gov GAC focuses on developing analytical methods that are less hazardous, consume less energy, and generate minimal waste. researchgate.netmdpi.com

Key GAC Principles in this compound Analysis:

Waste Prevention: Developing methods that use smaller sample sizes and generate less chemical waste. nih.gov This can be achieved through the miniaturization of analytical techniques. acs.org

Safer Solvents and Auxiliaries: Replacing toxic organic solvents with greener alternatives such as water, supercritical fluids (like CO2 in Supercritical Fluid Chromatography), or ionic liquids. mdpi.com The use of hazardous solvents should be eliminated or minimized. acs.org

Energy Efficiency: Selecting analytical instruments and procedures that have lower energy consumption. researchgate.net

Use of Renewable Feedstocks: While more relevant to synthesis, this principle can extend to using reagents and standards derived from renewable sources where possible.

Reduction of Derivatives: Avoiding unnecessary derivatization steps that consume additional reagents and generate waste. researchgate.net Direct analysis methods are preferred.

Real-time Analysis for Pollution Prevention: Implementing online or at-line monitoring of chemical processes to prevent the formation of byproducts and ensure efficient reactions. researchgate.net

For the analysis of this compound, this could mean optimizing HPLC methods to use less toxic mobile phases (e.g., ethanol-water mixtures instead of acetonitrile-water) and developing faster methods that consume less solvent and energy. Supercritical Fluid Chromatography (SFC) is a powerful green alternative to HPLC, using supercritical CO2 as the primary mobile phase, which significantly reduces organic solvent consumption. mdpi.com

Interactive Data Table: Comparison of Traditional vs. Green Analytical Methods

Analytical ParameterTraditional HPLC MethodGreen Analytical Chemistry (GAC) Approach
Solvent Acetonitrile, Methanol (B129727)Water, Ethanol (B145695), Supercritical CO2
Solvent Consumption High (mL/min)Low (µL/min or solvent-free)
Waste Generation Significant hazardous wasteMinimal, less hazardous waste
Analysis Time Longer run timesFaster analysis, high-throughput
Energy Consumption StandardReduced
Derivatization May be required for detectionAvoided through direct analysis

By adopting these green analytical principles, the chemical analysis of this compound can be made more sustainable and safer for both the analyst and the environment.

Theoretical and Computational Chemistry Studies of Isostearyl Glycolate Systems

Molecular Modeling and Simulation of Esterification and Transesterification Reactions

Molecular modeling and simulation are powerful tools for investigating the synthesis of isostearyl glycolate (B3277807), which is typically produced through the esterification of isostearyl alcohol with glycolic acid or via transesterification. These computational methods allow for the visualization and analysis of molecular interactions throughout the reaction process.

Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the reacting molecules. mdpi.comrsc.orgcdmf.org.brresearchgate.netacs.org For the esterification reaction, a simulation box would be constructed containing isostearyl alcohol, glycolic acid, and a catalyst, if applicable. The simulation would track the positions and velocities of all atoms over time, providing a detailed view of the molecular approach, orientation, and the formation of the ester bond. These simulations can reveal how the bulky isostearyl group influences the reaction dynamics and the accessibility of the reactive sites.

In a hypothetical MD simulation of the esterification of isostearyl alcohol and glycolic acid, key events can be monitored, such as the formation of hydrogen bonds between the reactants and the catalyst, which can precede the chemical reaction itself. The simulation can also shed light on the role of the solvent and temperature in facilitating the reaction.

Interactive Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Isostearyl Glycolate Synthesis

ParameterValueDescription
System CompositionIsostearyl Alcohol, Glycolic Acid, Sulfuric Acid (catalyst), Toluene (solvent)The chemical components included in the simulation.
Force FieldOPLS-AAA set of equations and parameters used to describe the potential energy of the system.
Temperature373 KThe simulated temperature of the reaction mixture.
Pressure1 atmThe simulated pressure of the system.
Simulation Time100 nsThe total duration of the molecular dynamics simulation.

These simulations can provide valuable data on the structural evolution of the system, such as the radial distribution functions between key atoms, which indicate the probability of finding one atom at a certain distance from another.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers methods to predict the likely outcomes and selectivity of chemical reactions, which is crucial for optimizing the synthesis of this compound. Predicting whether esterification or other side reactions will be favored under certain conditions can guide the design of more efficient synthetic protocols.

The selectivity in the synthesis of this compound, particularly in biocatalytic routes, can be predicted by combining molecular docking and molecular dynamics simulations. nih.govacs.orgsciopen.com For instance, if a lipase (B570770) is used as a catalyst, computational models can predict whether the enzyme will preferentially acylate the primary or secondary hydroxyl group of a polyol, if present, or discriminate between different fatty acids in a mixture.

A computational study could compare the reaction pathways for the formation of this compound versus potential byproducts. By calculating the energy barriers for each pathway, researchers can predict which products are more likely to form.

Interactive Table 2: Hypothetical Predicted Selectivity in a Biocatalytic Synthesis

SubstrateProductPredicted Yield (%)Method
Isostearyl Alcohol + Glycolic AcidThis compound95Docking and MD
Isostearyl Alcohol + Lactic AcidIsostearyl Lactate5Docking and MD

These predictions are based on the calculated binding affinities and the frequency of reactive conformations observed in the simulations. nih.govacs.org

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of the reaction mechanisms at the electronic level. rsc.orgacs.orgresearchgate.netacs.orgscientific.net These calculations can elucidate the step-by-step pathway of the esterification reaction to form this compound, including the structures of reactants, transition states, and products.

For the acid-catalyzed esterification of isostearyl alcohol with glycolic acid, DFT calculations can model the protonation of the glycolic acid, the nucleophilic attack by the isostearyl alcohol, the formation of a tetrahedral intermediate, and the final elimination of a water molecule to form the ester. researchgate.net The calculated energies of the transition states can be used to determine the rate-limiting step of the reaction.

A hypothetical study could reveal the detailed geometry of the transition state for the esterification reaction, showing the bond lengths and angles of the atoms involved in the bond-forming and bond-breaking processes.

Interactive Table 3: Hypothetical DFT Calculated Energies for the Esterification of Isostearyl Alcohol and Glycolic Acid

SpeciesRelative Energy (kcal/mol)Method
Reactants0.0B3LYP/6-31G
Transition State 1+15.2B3LYP/6-31G
Tetrahedral Intermediate-5.7B3LYP/6-31G
Transition State 2+12.8B3LYP/6-31G
Products-10.4B3LYP/6-31G*

These calculations can provide a quantitative picture of the reaction energy profile, helping to understand the feasibility and kinetics of the reaction. rsc.orgacs.org

Docking Models for Enzyme-Substrate Interactions in Biocatalytic Syntheses

Biocatalytic synthesis, often utilizing lipases, is an attractive green alternative for ester production. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.govresearchgate.net In the context of this compound synthesis, docking models can be used to understand how isostearyl alcohol and an activated glycolic acid derivative bind to the active site of a lipase.

These models can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the substrates and the amino acid residues of the enzyme. frontiersin.org This information is invaluable for explaining the observed selectivity and for designing mutant enzymes with improved catalytic activity or altered substrate specificity.

A hypothetical docking study of a lipase with isostearyl alcohol would identify the specific amino acid residues that form the binding pocket and interact with the substrate. The binding energy, often expressed as a docking score, can be calculated to estimate the affinity of the substrate for the enzyme. mdpi.com

Interactive Table 4: Hypothetical Docking Results for Isostearyl Alcohol with a Lipase

LigandDocking Score (kcal/mol)Key Interacting Residues
Isostearyl Alcohol-7.8Ser105, Leu148, Trp204
Glycolic Acid (activated)-5.2His224, Asp187

The docking results can guide protein engineering efforts to enhance the catalytic efficiency for the synthesis of this compound. frontiersin.org

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling combines theoretical principles with experimental data to develop mathematical models that can describe and predict the behavior of a chemical process over time. semanticscholar.orgmdpi.comacs.orgnih.govrsc.org For the industrial production of this compound, such models are essential for reactor design, process optimization, and control.

Thermodynamic models can predict the equilibrium conversion of the esterification reaction under different conditions of temperature, pressure, and reactant concentrations. mdpi.com This is crucial for determining the maximum possible yield of this compound.

Kinetic modeling focuses on the rate of the reaction. semanticscholar.org By fitting experimental data to different kinetic models (e.g., pseudo-homogeneous, Langmuir-Hinshelwood), it is possible to determine the reaction rate constants and activation energies. mdpi.comacs.org This information is vital for calculating the required reactor volume and reaction time to achieve a desired conversion.

A hypothetical kinetic study for the synthesis of this compound might yield a rate equation that describes the dependence of the reaction rate on the concentrations of the reactants and the catalyst.

Interactive Table 5: Hypothetical Kinetic Parameters for this compound Synthesis

ParameterValueUnits
Forward Rate Constant (k_f)0.05L/(mol·min)
Reverse Rate Constant (k_r)0.01L/(mol·min)
Activation Energy (Ea)65kJ/mol

These models provide a comprehensive framework for understanding and optimizing the synthesis of this compound from a chemical engineering perspective. rsc.org

Future Research Directions and Emerging Paradigms for Isostearyl Glycolate

Development of Highly Selective and Efficient Catalytic Systems

The synthesis of isostearyl glycolate (B3277807), like other esters, is traditionally achieved through esterification, a reaction that often requires catalysts to achieve high yields and selectivity. Future research should focus on developing novel catalytic systems that are not only highly efficient but also environmentally benign.

Current State and Future Research:

Traditional acid catalysts, while effective, can lead to side reactions and purification challenges. The future lies in heterogeneous and enzymatic catalysts.

Heterogeneous Catalysts: Research into solid acid catalysts, such as zeolites, sulfated zirconia, and functionalized silica (B1680970), could offer significant advantages. These catalysts are easily separable from the reaction mixture, reusable, and can be designed to provide shape selectivity, potentially reducing the formation of byproducts. For instance, modifying Ag/SiO2 catalysts with Ni has shown to improve catalytic activity and stability in the hydrogenation of dimethyl oxalate (B1200264) to methyl glycolate, a related ester. mdpi.com Similar principles could be applied to the synthesis of isostearyl glycolate.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high specificity and under mild conditions. The use of immobilized lipases in a solvent-free system could represent a green and efficient route to this compound. This approach would minimize thermal degradation of the reactants and products and simplify downstream processing.

Illustrative Research Targets for Catalytic Systems:

Catalyst TypePotential AdvantagesKey Research Objectives
Zeolites High thermal stability, shape selectivity, reusability.Tailoring pore size and acidity for optimal conversion of isostearyl alcohol and glycolic acid.
Sulfated Zirconia Superacidity, high activity at low temperatures.Investigating catalyst deactivation and regeneration cycles.
Immobilized Lipases High selectivity, mild reaction conditions, biodegradable.Screening for optimal lipase (B570770) and immobilization support; optimizing reaction parameters (temperature, molar ratio).

Integration of this compound into Advanced Materials Science

The properties of this compound as an emollient and solvent suggest its potential for integration into advanced materials, imparting unique characteristics. paulaschoice.co.uk

Potential Applications in Materials Science:

Polymer Additives: this compound could serve as a bio-based plasticizer for polymers like PVC or bioplastics such as PLA (polylactic acid). Its branched structure could enhance flexibility and reduce brittleness. Research should focus on the compatibility of this compound with various polymer matrices and its effect on their mechanical and thermal properties.

Functional Fluids: The ester could be explored as a base oil or an additive in lubricants and hydraulic fluids. Its branched alkyl chain could contribute to a low pour point and good thermal stability.

Self-Assembling Systems: The amphiphilic nature of this compound, with its polar glycolate head and nonpolar isostearyl tail, could be exploited in the formation of micelles, vesicles, or liquid crystals. These structures have applications in drug delivery, and as templates for nanomaterial synthesis.

Data Table: Potential Impact of this compound on Polymer Properties

Polymer MatrixPotential Property EnhancementResearch Focus
Poly(lactic acid) (PLA) Increased flexibility, improved processability.Compatibility studies, migration analysis, and impact on biodegradability.
Poly(vinyl chloride) (PVC) Replacement for traditional phthalate (B1215562) plasticizers.Leaching resistance, long-term stability, and mechanical performance.
Cellulose Acetate Enhanced film-forming properties, increased hydrophobicity.Surface energy modification, water vapor transmission rates.

Exploration of Bio-Inspired Synthesis and Bioprocessing Technologies

The move towards a bio-based economy necessitates the development of sustainable routes for chemical production. Bio-inspired synthesis and bioprocessing offer promising alternatives to conventional chemical methods for producing this compound and its precursors.

Future Research Avenues:

Fermentative Production of Precursors: Both isostearyl alcohol and glycolic acid can potentially be produced through microbial fermentation. Genetically engineered microorganisms could be developed to convert renewable feedstocks, such as sugars or glycerol, into these key precursors. For instance, biologically-derived 1,3-propanediol (B51772) is already produced via fermentation using genetically-engineered E. coli. google.com

Whole-Cell Biocatalysis: Instead of using isolated enzymes, whole microbial cells expressing the necessary lipases could be used for the esterification reaction. This approach can be more cost-effective as it eliminates the need for enzyme purification and immobilization.

In Vitro Enzymatic Systems: The development of cell-free enzymatic systems, where a cascade of enzymes converts a simple substrate to the final product, could provide a high degree of control and efficiency.

Interdisciplinary Research at the Nexus of Organic Chemistry, Materials Science, and Biotechnology

The full potential of this compound can only be unlocked through a concerted effort that bridges multiple scientific disciplines.

Collaborative Research Framework:

Organic Chemistry & Biotechnology: Organic chemists can work with biotechnologists to design and synthesize novel analogs of this compound with tailored properties. Biotechnologists can then develop enzymatic or fermentative routes for their sustainable production.

Materials Science & Organic Chemistry: Materials scientists can identify needs for new functional molecules in advanced materials, and organic chemists can design and synthesize this compound derivatives to meet these specifications. For example, the incorporation of polymerizable groups onto the this compound backbone could allow it to be covalently integrated into polymer networks.

Biotechnology & Materials Science: The use of bio-inspired synthesis methods, as explored by biotechnologists, can lead to the creation of novel biomaterials incorporating this compound. An interdisciplinary approach is often considered mandatory for arriving at appropriate risk assessments for new materials. researchgate.net

Advancements in Real-Time Analytical Monitoring of this compound Production

To ensure high-quality and efficient production of this compound, especially in continuous processes, the development of real-time analytical monitoring techniques is crucial. pipharmaintelligence.comshoplogix.commatics.live

Emerging Analytical Technologies:

In-line Spectroscopy: Techniques such as near-infrared (NIR) and Raman spectroscopy can be integrated directly into the reactor to monitor the concentrations of reactants, intermediates, and the final product in real-time. This allows for precise control over reaction conditions and immediate detection of any deviations.

Process Analytical Technology (PAT): The implementation of a comprehensive PAT framework, which includes in-line analytical tools, chemometrics, and feedback control systems, would enable a more robust and optimized manufacturing process for this compound.

Biosensors: For bioprocessing routes, the development of specific biosensors for isostearyl alcohol, glycolic acid, or this compound could provide highly sensitive and selective real-time monitoring of the fermentation or enzymatic reaction. ist-ag.com

Data Table: Comparison of Real-Time Monitoring Techniques

TechniquePrincipleAdvantagesChallenges for this compound Production
Near-Infrared (NIR) Spectroscopy Vibrational overtones and combination bands.Non-destructive, rapid, suitable for solid and liquid samples.Overlapping spectral features may require advanced chemometric models.
Raman Spectroscopy Inelastic scattering of monochromatic light.High chemical specificity, insensitive to water.Potential for fluorescence interference.
Biosensors Biological recognition element coupled to a transducer.High sensitivity and selectivity.Development of a specific biological recognition element for this compound.

While this compound is currently a minor player in the chemical landscape, a forward-looking, interdisciplinary research approach could unlock its significant potential. By focusing on the development of efficient and sustainable synthesis methods, exploring its integration into advanced materials, and leveraging modern analytical techniques, this compound could become a valuable component in a new generation of high-performance, bio-based products. The future of this compound lies at the intersection of innovative chemistry, materials science, and biotechnology.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isostearyl Glycolate in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards to enhance specificity and accuracy. For example, glycolate quantification in enzyme-rich environments (e.g., skin models) requires optimizing column conditions (e.g., reverse-phase C18) to separate this compound from interfering metabolites. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–50 µM), and recovery rates must be validated using spiked matrices. Technical triplicates are essential to account for matrix effects, as demonstrated in glycolate sensing experiments .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffered solutions (pH 4–9) at 25°C, 37°C, and 50°C. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC, with sampling intervals (e.g., 0, 24, 48, 72 hours). Data analysis should include Arrhenius plots to predict shelf-life. For example, glycolate stability in evaporator systems was evaluated at 5–10 g/L concentrations, showing pH-dependent hydrolysis rates .

Q. What in vitro models are suitable for evaluating the irritation potential of this compound?

  • Methodological Answer : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess cytotoxicity via MTT assay. Compare results to positive controls (e.g., sodium lauryl sulfate) and validate with historical data. For instance, isostearyl alcohol (a metabolite of this compound) showed no irritation in human subjects at 25% concentration, suggesting low risk if metabolic conversion is limited .

Advanced Research Questions

Q. How do esterase isoforms in different tissue models influence the metabolic breakdown of this compound?

  • Methodological Answer : Perform enzyme kinetics assays using purified esterases (e.g., carboxylesterase 1 vs. 2) to measure hydrolysis rates. Use LC-MS to quantify metabolites (e.g., glycolic acid, isostearyl alcohol). For example, diisostearyl malate was shown to metabolize into isostearyl alcohol and malic acid via skin esterases, with variability attributed to enzyme specificity and substrate affinity .

Q. What experimental strategies can resolve contradictions in reported metabolic rates of this compound across studies?

  • Methodological Answer : Conduct meta-analyses comparing experimental variables:

  • Source of enzymes : Human vs. animal-derived esterases.
  • Substrate concentration : Linear vs. saturating conditions.
  • Analytical sensitivity : Detection limits of assays (e.g., HPLC vs. LC-MS).
    For instance, discrepancies in glycolate recovery rates (5–10 g/L) in evaporator systems were linked to differences in analytical protocols .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers or protein targets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS. Parameterize force fields for this compound using quantum mechanics (QM) data. Validate predictions with experimental membrane permeability assays (e.g., PAMPA). For example, glycolyl-CoA synthetase engineering utilized computational design to optimize substrate binding, highlighting the role of molecular docking in enzyme-substrate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.